molecular formula C18H25N5O2 B12160295 N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B12160295
M. Wt: 343.4 g/mol
InChI Key: DEFCEWRZYIVYDY-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with the following chemical formula:

C16H21N5O2\text{C}_{16}\text{H}_{21}\text{N}_5\text{O}_2C16​H21​N5​O2​

.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Reductive Amination:

Industrial Production::
  • Industrial-scale production typically employs the condensation reaction due to its efficiency and scalability.
  • Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.

Chemical Reactions Analysis

    Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of its corresponding N-oxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and phosphorus pentachloride (for substitution).

    Major Products: N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-hydroxy-1,2,3-benzotriazin-3(4H)-yl)butanamide (hydroxylation product).

Scientific Research Applications

    Medicine: Compound X exhibits potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Chemical Biology: It serves as a valuable tool compound for studying enzyme-substrate interactions.

    Industry: Used in the synthesis of other bioactive molecules.

Mechanism of Action

  • Compound X likely exerts its effects by interfering with key cellular pathways, including DNA replication and protein synthesis.
  • Molecular targets include enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C18H25N5O2/c1-2-22-11-5-7-14(22)13-19-17(24)10-6-12-23-18(25)15-8-3-4-9-16(15)20-21-23/h3-4,8-9,14H,2,5-7,10-13H2,1H3,(H,19,24)

InChI Key

DEFCEWRZYIVYDY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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